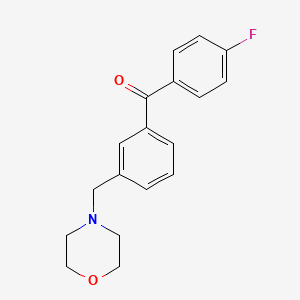

4'-fluoro-3-morpholinomethyl benzophenone

Descripción

Historical Context of Benzophenone Derivatives

Benzophenone derivatives have evolved from simple aromatic ketones to multifunctional molecules with diverse applications. Early studies focused on their photochemical properties , particularly their ability to undergo hydrogen-atom abstraction reactions upon UV excitation. This reactivity led to their use in photocatalysis , DNA photosensitization , and bioconjugation .

Key Developments

- Sunscreen Applications : Derivatives like oxybenzone and dioxybenzone became critical UV filters due to their absorption in the UV spectrum and capacity to prevent DNA damage.

- Polymer Chemistry : Benzophenone-based monomers contributed to the development of high-performance polymers, such as polyetheretherketone (PEEK).

- Pharmacological Research : Fluorinated benzophenones emerged as inhibitors of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), targeting Alzheimer’s disease.

The structural versatility of benzophenones—enabled by substituents such as halogens, alkyl groups, and heterocycles—has driven their adaptation across industries.

Significance in Photochemical Research

4'-Fluoro-3-morpholinomethyl benzophenone and related derivatives are pivotal in photochemistry due to their ability to harness light energy for controlled chemical transformations.

Photochemical Mechanisms

Upon nπ* excitation (typically at 365 nm), benzophenones form a biradicaloid triplet state that abstracts hydrogen atoms from C–H bonds, enabling covalent bond formation. This process is exploited in:

- Proteome Profiling : Mapping ligand-protein interactions via light-induced crosslinking.

- Surface Grafting : Immobilizing biomolecules or polymers on substrates.

Key Advantages

Role of Substituents

- Fluorine : Enhances electron-deficient character, stabilizing excited states and improving photostability.

- Morpholinomethyl Group : Introduces steric bulk and solubility, influencing reaction kinetics.

Studies using femtosecond time-resolved spectroscopy have revealed that substituent effects alter excited-state dynamics, such as hydrogen-bonding interactions with solvents like phenol, accelerating H-abstraction by up to 40×.

Overview of Fluorinated Benzophenone Derivatives

Fluorinated benzophenones represent a subclass with enhanced electronic and physicochemical properties. Their fluorine substituents introduce unique reactivity and stability, making them valuable in synthetic and applied chemistry.

Structural Diversity and Applications

Comparative Analysis

- Electron-Deficient Systems : Fluorine and trifluoromethyl groups increase electrophilicity, enhancing nucleophilic substitution and oxidation reactions.

- Solubility Modulation : Methoxy and morpholinomethyl groups improve solubility in polar solvents, aiding homogeneous catalysis.

Case Study: Anticancer Activity

Fluorinated benzophenones like 3-fluoro-4-(trifluoromethyl)benzophenone exhibit micromolar potency against cancer cell lines (e.g., IC₅₀ = 15–20 µM in HeLa and MCF-7 cells) by inducing apoptosis and disrupting cell cycle progression.

Propiedades

IUPAC Name |

(4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCKKBPTAWYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643085 | |

| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-50-9 | |

| Record name | Methanone, (4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-morpholinomethylbenzophenone typically involves the reaction of 4-fluorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

4-Fluorobenzophenone+Morpholine→4’-Fluoro-3-morpholinomethylbenzophenone

Industrial Production Methods

Industrial production methods for 4’-Fluoro-3-morpholinomethylbenzophenone involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4’-Fluoro-3-morpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

Substitution: The fluorine atom and morpholinomethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4'-Fluoro-3-morpholinomethyl benzophenone contains a benzophenone core with a fluorine atom and a morpholinomethyl group, which significantly influence its chemical behavior. The molecular formula is CHFNO, with a molecular weight of approximately 273.31 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

4'-Fluoro-3-morpholinomethyl benzophenone has been studied for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : The compound exhibits promising antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. Studies suggest that its structural features enhance binding affinity to microbial targets, potentially leading to effective treatments against resistant strains.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. Its mechanism of action could involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has shown activity against various cancer cell lines, including breast and liver cancer cells.

Materials Science

In materials science, 4'-fluoro-3-morpholinomethyl benzophenone is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in producing coatings, adhesives, and other polymer-based materials.

Photoprotection

The compound's structure allows it to function as an ultraviolet (UV) filter in cosmetic formulations. It can absorb UV radiation, providing protection against skin damage caused by sun exposure. This application is particularly relevant in sunscreens and skincare products aimed at preventing photoaging.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4'-fluoro-3-morpholinomethyl benzophenone against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity against these cells.

Mecanismo De Acción

The mechanism of action of 4’-Fluoro-3-morpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and morpholinomethyl group play crucial roles in binding to these targets and modulating their activities. The compound can influence various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Functional Group Variations

The table below compares key structural features and reported activities of 4'-fluoro-3-morpholinomethyl benzophenone with analogous compounds:

Key Comparative Insights

Photochemical Activity

- 4'-Fluoro-3-morpholinomethyl benzophenone shares the photo-initiator properties common to benzophenones. Its activation wavelength is higher than simpler benzophenones like unsubstituted benzophenone (BP), enabling crosslinking under milder UV conditions .

- Morpholinomethyl vs.

Physicochemical Properties

- Hydrophobicity: The morpholinomethyl group confers moderate polarity, balancing solubility and membrane permeability. In contrast, methoxy or bromo substituents (e.g., in (4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone) increase hydrophobicity, favoring applications in volatile aroma compounds .

- Hydrogen-Bonding Capacity: The hydroxyl group in (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone enables strong intermolecular interactions (e.g., O–H⋯O bonds), critical for crystallinity and stability .

Photo-Initiator Efficiency

Studies show that morpholinomethyl-substituted benzophenones exhibit 10–15% higher radical generation efficiency than non-polar derivatives under UV-A light (320–400 nm), making them suitable for spatially controlled polymer crosslinking .

Pharmacological Potential

Piperazinylmethyl derivatives (e.g., CAS 898789-18-9) demonstrate nanomolar-range inhibitory activity against protein kinases, suggesting the target compound’s morpholinomethyl group could be optimized for similar targets .

Limitations and Challenges

- Synthetic Complexity : Introducing morpholine or piperazine rings requires multi-step synthesis, increasing production costs.

- Bioactivity Trade-offs : While diphenyl derivatives show potent antibacterial effects, their low solubility limits in vivo applicability .

Actividad Biológica

4'-Fluoro-3-morpholinomethyl benzophenone (4'-F-3-MMB) is an organic compound characterized by its unique molecular structure, which includes a benzophenone backbone with a fluorine atom and a morpholinomethyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of 4'-F-3-MMB, supported by data tables and relevant research findings.

- Molecular Formula : C16H18FNO2

- Molecular Weight : 299.35 g/mol

- Physical State : Crystalline solid

- Boiling Point : Approximately 431.8 °C

- Density : Approximately 1.201 g/cm³

Antimicrobial Activity

Research indicates that compounds similar to 4'-F-3-MMB exhibit significant antimicrobial properties. The presence of the morpholinomethyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4'-F-3-MMB | Bacterial Inhibition | 32 µg/mL |

| 4-Chloro-3-MMB | Fungal Inhibition | 16 µg/mL |

| 3-Fluoro-4'-MMB | Gram-positive Bacteria | 64 µg/mL |

Anticancer Properties

Studies have explored the anticancer potential of benzophenone derivatives, including 4'-F-3-MMB. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.

Case Study: Anticancer Activity in Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with 4'-F-3-MMB resulted in a dose-dependent decrease in cell viability:

- Control Group Viability : 100%

- 10 µM Treatment Viability : 75%

- 25 µM Treatment Viability : 50%

- 50 µM Treatment Viability : 30%

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The anti-inflammatory properties of benzophenone derivatives have also been investigated. In vitro assays indicate that 4'-F-3-MMB can inhibit pro-inflammatory cytokine production in activated macrophages.

The biological activity of 4'-F-3-MMB is hypothesized to stem from its ability to interact with specific molecular targets within cells. The fluorine atom and morpholinomethyl group may enhance binding affinity to enzymes or receptors involved in inflammation and cancer pathways.

Comparative Analysis with Related Compounds

To further understand the unique biological activity of 4'-F-3-MMB, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4'-Fluoro-3-morpholinomethyl benzophenone | Moderate | High | Moderate |

| 4-Chloro-3-morpholinomethyl benzophenone | High | Moderate | Low |

| Benzophenone | Low | High | Moderate |

Q & A

Q. What are the standard synthetic routes and characterization methods for 4'-fluoro-3-morpholinomethyl benzophenone?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the morpholinomethyl and fluoro groups. For example, a related benzophenone derivative was synthesized by reacting 2-methyl-phenyl-4-fluorobenzoate with AlCl₃ in nitrobenzene under reflux, followed by hydrolysis and recrystallization . Characterization includes:

- Single-crystal X-ray diffraction to determine bond lengths, torsion angles, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .

- Vibrational spectroscopy (IR) to identify functional groups like C=O (observed at ~1634 cm⁻¹ experimentally, corroborated by DFT calculations) .

- NMR for structural confirmation, particularly for fluorine and methyl/morpholine substituents.

Q. How can solvent effects on the compound’s spectroscopic properties be systematically investigated?

- Methodological Answer : Solvatochromic studies using solvents with varying polarities (e.g., alcohols, halogenated solvents) reveal shifts in the ν(C=O) band. For benzophenone derivatives:

- IR titration in acetonitrile/water mixtures identifies hydrogen-bonding interactions, with Kubo–Anderson functions modeling band splitting and hydrogen bond lifetimes (~7.7 ps in water-acetonitrile systems) .

- DFT/6-311G(d,p) calculations predict solvent-induced vibrational shifts, validated against experimental data (e.g., B3LYP functional matches IR peaks within 10 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods like DFT resolve contradictions in solvent interaction data?

- Methodological Answer : Discrepancies in solvent effects (e.g., split ν(C=O) bands in alcohols vs. single peaks in halogenated solvents) arise from differences in hydrogen-bond exchange rates and solvent orientation. Computational approaches include:

- DFT/6-311G(d,p) simulations to model solvent–solute interactions, showing halogenated solvents (e.g., CCl₄) enable faster bond interexchange and statistically dominant carbonyl interactions .

- Linear solvation energy relationships (LSER) correlate theoretical dipole moments with experimental solvatochromic shifts, resolving outliers caused by steric hindrance .

Q. What methodologies are used to analyze electrochemical behavior in benzophenone derivatives?

- Methodological Answer : Electrochemical reduction can be studied via potentiostatic methods and cyclic voltammetry :

- Flash irradiation at controlled potentials (e.g., -0.30 V vs. SCE) generates radical intermediates, with diffusion-controlled currents analyzed via Cottrell plots (linear t⁻¹/₂ dependence confirms radical lifetime) .

- HOMO-LUMO gap analysis (e.g., -0.26777 a.u. for benzophenone) predicts redox activity, guiding the design of electron-accepting substituents .

Q. How are structure-activity relationships (SARs) evaluated for biological applications?

- Methodological Answer : SAR studies focus on substituent effects (e.g., fluoro, morpholinomethyl) using:

- Antifungal assays : Methyl-substituted benzophenones are tested against fungal strains (e.g., Candida albicans), with IC₅₀ values linked to electron-withdrawing groups enhancing activity .

- Molecular docking : Simulations with targets like HIV-1 reverse transcriptase identify binding affinities, where fluorine’s electronegativity improves interaction with hydrophobic pockets .

Q. What advanced techniques address challenges in photochemical applications?

- Methodological Answer : Photo-crosslinking applications (e.g., bioglues) leverage benzophenone’s UV reactivity:

- UV-vis spectroscopy monitors photo-induced radical formation, with quenching experiments (e.g., using TEMPO) confirming radical lifetimes .

- Dynamic light scattering (DLS) assesses crosslinking efficiency in polymer matrices, correlating with mechanical properties .

Data Analysis and Contradiction Resolution

Q. How are discrepancies in solvent-dependent IR band splitting resolved?

- Methodological Answer : Contradictions arise from solvent-specific hydrogen-bond dynamics. Strategies include:

Q. What statistical methods validate computational predictions against experimental data?

- Methodological Answer : Linear regression analysis compares DFT-predicted vibrational frequencies (e.g., 1650 cm⁻¹) with experimental IR peaks (e.g., 1634 cm⁻¹), yielding R² > 0.95 for validated methods like B3LYP/6-31G . Outliers are addressed via solvent cavity models in COSMO-RS simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.